1-Boc-4-morpholinopiperidine

Overview

Description

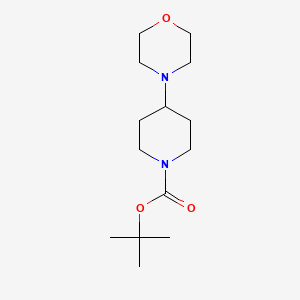

1-Boc-4-morpholinopiperidine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a piperidine derivative that contains a morpholine ring and a tert-butoxycarbonyl (Boc) protecting group. The compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-morpholinopiperidine can be synthesized through several methods. One common approach involves the reaction of 4-morpholinopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-morpholinopiperidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various Boc-protected amines, while coupling reactions produce biaryl compounds .

Scientific Research Applications

1-Boc-4-morpholinopiperidine has diverse applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules.

Catalysis: It is utilized in catalytic processes, including cross-coupling reactions, to form carbon-carbon bonds.

Biological Studies: Researchers use it to study the effects of morpholine derivatives on biological systems.

Mechanism of Action

The mechanism by which 1-Boc-4-morpholinopiperidine exerts its effects involves its interaction with specific molecular targets. The Boc group provides stability and protects the amine functionality during chemical reactions. Upon deprotection, the free amine can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

4-Morpholinopiperidine: Lacks the Boc protecting group, making it more reactive but less stable.

1-Boc-piperazine: Similar in structure but contains a piperazine ring instead of a morpholine ring.

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another Boc-protected compound used in medicinal chemistry.

Uniqueness: 1-Boc-4-morpholinopiperidine is unique due to its combination of a morpholine ring and a Boc protecting group, providing both stability and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.

Biological Activity

1-Boc-4-morpholinopiperidine, a derivative of piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, target interactions, and relevant case studies highlighting its pharmacological significance.

Chemical Structure and Properties

This compound features a morpholine ring substituted at the 4-position with a tert-butyloxycarbonyl (Boc) group. The molecular formula is , and it has a molecular weight of approximately 225.30 g/mol. This structure contributes to its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound can be attributed to its interaction with various biochemical targets:

- Kinase Inhibition : Research indicates that compounds similar to this compound can act as potent inhibitors of kinases, which are crucial in regulating cellular processes. For instance, studies have demonstrated that related compounds exhibit low nanomolar IC50 values against specific kinases involved in cancer progression .

- Enzyme Interaction : The compound has been shown to interact with acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibitors targeting ACC are being investigated for their potential in treating metabolic disorders .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Treatment : A study evaluated the efficacy of this compound derivatives on various cancer cell lines. The results indicated significant cytotoxicity, particularly against non-small cell lung cancer (NSCLC) models. The compound's ability to inhibit mTOR signaling pathways was identified as a key mechanism .

- Metabolic Disorders : Another investigation focused on the role of this compound in reducing hepatic de novo fatty acid synthesis in rat models. The findings suggested that the compound could be a viable candidate for developing treatments for obesity and related metabolic syndromes .

Properties

IUPAC Name |

tert-butyl 4-morpholin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-6-4-12(5-7-16)15-8-10-18-11-9-15/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWQUSZFCONMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561795 | |

| Record name | tert-Butyl 4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125541-20-0 | |

| Record name | tert-Butyl 4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.